molecular formula C6H4ClN3O B3218124 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine CAS No. 118767-93-4

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine

Cat. No.: B3218124
CAS No.: 118767-93-4
M. Wt: 169.57 g/mol
InChI Key: CAUBDSHPZNRFJH-UHFFFAOYSA-N
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Description

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine is a heterocyclic compound with the molecular formula C₆H₄ClN₃O It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with an appropriate aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted oxazolo[5,4-d]pyrimidine derivatives.

    Oxidation Reactions: Formation of oxazole derivatives.

    Reduction Reactions: Formation of dihydrooxazolo[5,4-d]pyrimidine derivatives.

Scientific Research Applications

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe molecule in studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on various biological pathways, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyloxazolo[5,4-d]pyrimidine
  • 7-Bromo-2-methyloxazolo[5,4-d]pyrimidine
  • 7-Chloro-2-ethyloxazolo[5,4-d]pyrimidine

Uniqueness

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7-position and the methyl group at the 2-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-chloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUBDSHPZNRFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270060
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118767-93-4
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118767-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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